Cas no 102489-41-8 (Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI))
![Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI) structure](https://fr.kuujia.com/scimg/cas/102489-41-8x500.png)
102489-41-8 structure
Nom du produit:Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI)
Numéro CAS:102489-41-8
Le MF:C53H50N16O16S2
Mégawatts:1231.19170713425
CID:178760
PubChem ID:16132165
Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- SulfomycinIII
- Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-
- 1)-lactam (9CI)
- Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®
- Alaninamide, L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4- oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-(2-(1-aminoethenyl)-4-oxazolyl)-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-, (6-1)-lactam
- Sulfomycin III
- 102489-41-8
- Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI)
-
- Piscine à noyau: InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1
- La clé Inchi: KTTCPCJHFLBGGO-XEEHAJQZSA-N
- Sourire: NC(C(NC(C(NC(C(NC(C1C=CC2C3SC=C(C(NC(C(N/C(/C4OC(C)=C(C(NC(C5SC=C(C(N/C(/C6OC(C)=C(C(NC(C(NC(C7OC=C(C=2N=1)N=7)=C)=O)=C)=O)N=6)=C\C)=O)N=5)OC)=O)N=4)=C\CO)=O)[C@H](O)C)=O)N=3)=O)=C)=O)=C)=O)=C)=O
Propriétés calculées
- Qualité précise: 1230.3037
- Masse isotopique unique: 1230.30321192g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 12
- Nombre de récepteurs de liaison hydrogène: 24
- Comptage des atomes lourds: 87
- Nombre de liaisons rotatives: 10
- Complexité: 2880
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 528Ų
Propriétés expérimentales
- Le PSA: 471.44
Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI) Littérature connexe
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
102489-41-8 (Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI)) Produits connexes
- 876902-60-2(1,3,7-trimethyl-8-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1805574-83-7(3,5-Bis(trifluoromethyl)-2-ethylbenzoyl chloride)
- 1805338-46-8(4-Amino-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde)
- 2680889-57-8(tert-butyl N-(5-{(3-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)
- 2137567-29-2(Methyl 3-(1,4-diazepan-2-yl)prop-2-ynoate)
- 518319-22-7(N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorobenzenesulfonyl)acetamide)
- 1170125-01-5(2-(3-Chlorophenoxy)ethanimidamide Hydrochloride)
- 130115-85-4(5-Bromo-6-chloropyridin-3-ol)
- 1889444-99-8(Carbamic acid, N-(2-cyclopentyl-2-oxoethyl)-N-methyl-, 1,1-dimethylethyl ester)
- 1379347-64-4(4-(3,5-dichlorophenyl)-1H-imidazole)
Fournisseurs recommandés
Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot